Diammonium scandium pentanitrate

Description

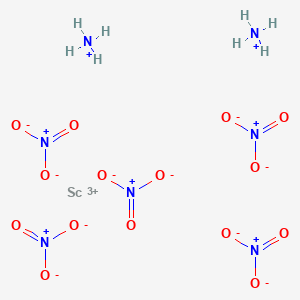

Diammonium scandium pentanitrate (CAS 93893-18-6) is an inorganic ammonium salt with the molecular formula (NH₄)₂Sc(NO₃)₅. It consists of two ammonium cations (NH₄⁺), one scandium(III) cation (Sc³⁺), and five nitrate anions (NO₃⁻). The compound belongs to a broader class of rare-earth and transition metal ammonium nitrates, characterized by their ionic lattice structures and high solubility in polar solvents.

Properties

CAS No. |

93893-18-6 |

|---|---|

Molecular Formula |

H8N7O15Sc |

Molecular Weight |

391.06 g/mol |

IUPAC Name |

diazanium;scandium(3+);pentanitrate |

InChI |

InChI=1S/5NO3.2H3N.Sc/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |

InChI Key |

RLHMPSXCOOXJEG-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium scandium pentanitrate can be synthesized through the reaction of scandium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving scandium nitrate in water, followed by the gradual addition of ammonium nitrate. The mixture is then stirred and heated to promote the formation of the desired compound. The resulting solution is cooled, and the product is crystallized out .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. The crystallized compound is then filtered, washed, and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Diammonium scandium pentanitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of scandium oxide and nitrogen oxides.

Reduction: Reduction reactions can convert the nitrate ions to nitrogen gas or other nitrogen-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.

Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

Oxidation: Scandium oxide (Sc₂O₃) and nitrogen oxides (NO, NO₂).

Reduction: Scandium metal and nitrogen gas (N₂).

Substitution: Scandium chloride (ScCl₃) or scandium sulfate (Sc₂(SO₄)₃).

Scientific Research Applications

Diammonium scandium pentanitrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the role of scandium in biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.

Mechanism of Action

The mechanism of action of diammonium scandium pentanitrate involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, scandium ions act as Lewis acids, facilitating the formation of reaction intermediates and promoting the desired chemical transformations. In biological systems, scandium ions can interact with proteins and enzymes, potentially affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diammonium scandium pentanitrate is structurally analogous to other diammonium pentanitrate salts of lanthanides and transition metals. Below is a comparative analysis based on molecular properties, ionic radii, solubility, and applications:

Molecular Formula and Weight

Key Insight : Scandium’s lower atomic mass results in a significantly smaller molecular weight compared to lanthanide analogs like dysprosium (Dy) or lanthanum (La).

Ionic Radii and Structural Implications

Shannon’s revised ionic radii reveal critical differences:

| Ion | Ionic Radius (Å, CN=6) |

|---|---|

| Sc³⁺ | 0.745 |

| La³⁺ | 1.032 |

| Dy³⁺ | 0.912 |

| Y³⁺ | 0.900 |

- Lanthanides (e.g., La³⁺, Dy³⁺) exhibit larger radii, which reduce charge density and may lower solubility in aqueous systems compared to Sc³⁺ .

Solubility Trends

- Lanthanum diammonium pentanitrate ((NH₄)₂La(NO₃)₅) is sparingly soluble in water due to La³⁺’s large size and high lattice energy .

- Scandium’s smaller ionic radius suggests higher solubility than La³⁺ analogs but lower than lighter transition metals like Y³⁺ (0.900 Å).

Research Findings and Data Gaps

Structural Data: Crystallographic studies of (NH₄)₂Sc(NO₃)₅ are lacking but anticipated to resemble lanthanum analogs with reduced unit cell dimensions .

Solubility : Experimental measurements are needed to confirm theoretical predictions.

Covalency : Scandium’s bonds may exhibit partial covalency, shortening M–O distances compared to purely ionic lanthanide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.